(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride BMS 470539 dihydrochloride is a highly potent and selective melanocortin-1 receptor (MC1) agonist. It exhibits anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.: 2341796-82-3
VCID: VC0521669
InChI: InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1
SMILES: CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl
Molecular Formula: C32H43Cl2N5O4
Molecular Weight: 632.6 g/mol

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride

CAS No.: 2341796-82-3

Cat. No.: VC0521669

Molecular Formula: C32H43Cl2N5O4

Molecular Weight: 632.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride - 2341796-82-3

CAS No. 2341796-82-3
Molecular Formula C32H43Cl2N5O4
Molecular Weight 632.6 g/mol
IUPAC Name (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride
Standard InChI InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1
Standard InChI Key DUAOBJHRUKFKIH-YDVFRNEYSA-N
Isomeric SMILES CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl
SMILES CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl
Canonical SMILES CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl
Appearance Solid powder

Chemical Identity and Structure

Chemical Nomenclature and Identification

The compound (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride is formally known as BMS-470539. It is identified by the CAS Registry Number 457893-92-4 and is also referred to in scientific literature as BMS 470539 dihydrochloride . The compound has been assigned several identifiers in chemical databases, including ChEMBL ID CHEMBL14642 and UNII designation RSN3ADT27Y .

Structural Characteristics

BMS-470539 contains multiple functional groups arranged in a complex molecular architecture. The compound features:

  • A central peptide backbone with amino acid-derived moieties

  • A phenylpiperidine group with a butanoyl substituent

  • A 4-methoxyphenyl moiety

  • A 3-methylimidazole ring

  • Two stereogenic centers with defined configurations: (2S) and (2R)

The stereochemistry is critical to the biological activity of the compound, with the (2S) configuration at one chiral center and the (2R) configuration at another . The dihydrochloride salt form enhances the compound's solubility and stability for experimental and potential therapeutic applications.

Molecular and Physicochemical Properties

BMS-470539 has a molecular formula of C32H41N5O4 with a molecular weight of 559.7 g/mol. The compound possesses specific physicochemical properties that influence its pharmacological behavior, as detailed in Table 1 below.

Table 1: Physicochemical Properties of BMS-470539

PropertyValueMethod/Reference
Molecular Weight559.7 g/molComputed by PubChem 2.1
XLogP3-AA2.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count12Computed by Cactvs 3.4.8.18
Topological Polar Surface Area120 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count41Computed by PubChem
Formal Charge0Computed by PubChem
Complexity862Computed by Cactvs 3.4.8.18
Defined Atom Stereocenter Count2Computed by PubChem

Pharmacological Profile

Receptor Binding and Selectivity

BMS-470539 is a highly selective agonist of melanocortin 1 receptor (MC1R), showing weak or no activity at other melanocortin receptor subtypes . This selectivity is a key distinguishing feature of BMS-470539, as it allows for targeted activation of MC1R-mediated pathways without affecting other melanocortin receptor systems. The compound binds to human MC1R in the low nanomolar range, demonstrating high affinity for its target receptor .

The selective nature of BMS-470539 makes it a valuable tool for investigating MC1R-specific functions in both physiological and pathological conditions. Unlike non-selective melanocortin agonists such as Nle4-D-Phe7-MSH, BMS-470539 provides a more precise approach to understanding the role of MC1R in inflammatory processes .

Biological Activity and Mechanisms of Action

Anti-inflammatory Effects

BMS-470539 demonstrates potent anti-inflammatory properties through multiple mechanisms. Research has shown that the compound significantly reduces lipopolysaccharide (LPS)-induced inflammatory responses in both in vitro and in vivo systems .

In a mouse model of LPS-induced acute lung injury, BMS-470539 administration (18.47 mg/kg) significantly reduced pulmonary edema, as evidenced by a decrease in the lung wet-to-dry (W/D) weight ratio from 5.76% ± 0.83% to 3.81% ± 0.86% . The compound also markedly decreased levels of inflammatory cells and mediators in bronchoalveolar lavage fluid (BALF), including leukocytes, polymorphonuclear neutrophils (PMNs), and tumor necrosis factor alpha (TNF-α) , as detailed in Table 2.

Table 2: Effect of BMS-470539 on Inflammatory Markers in BALF in LPS-induced Acute Lung Injury

ParameterLPS OnlyLPS + BMS-470539P-value
Leukocytes (×10²/mm³)551 ± 116357 ± 86P < 0.05
PMNs (%)51.52 ± 16.2318.41 ± 7.25P < 0.01
TNF-α (pg/ml)550 ± 338128 ± 52P < 0.01
MPO activity (U/g)654 ± 98218 ± 89P < 0.001

Modulation of Neutrophil Function

BMS-470539 has significant effects on neutrophil function, which plays a crucial role in its anti-inflammatory actions. Studies have shown that BMS-470539 can modify neutrophil behavior in several ways:

  • Inhibition of neutrophil activation and infiltration into tissues

  • Reduction of pro-inflammatory cytokine production by activated neutrophils

  • Modulation of neutrophil apoptosis

  • Suppression of neutrophil adhesion and emigration in models of inflammation

In an ischemia-reperfusion model, BMS-470539 administration inhibited cell adhesion and emigration without affecting cell rolling, suggesting specific effects on leukocyte recruitment processes . These effects were linked to reduced tissue expression of both CXCL1 and CCL2 chemokines, which are important mediators of neutrophil migration .

Signaling Pathways

The molecular mechanisms underlying the effects of BMS-470539 involve several key signaling pathways. Research has demonstrated that BMS-470539 modulates:

  • Mitogen-activated protein kinase (MAPK) pathways

  • Nuclear factor-kappa B (NF-κB) signaling

  • cAMP/protein kinase A (PKA) pathway

  • Nurr1 signaling

In LPS-stimulated neutrophils, BMS-470539 attenuated the phosphorylation of MAPKs including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) . The compound also inhibited the nuclear translocation of NF-κB, a critical transcription factor involved in inflammatory responses .

Moreover, BMS-470539 has been shown to increase phospho-ERK1/2 levels within 5 minutes of treatment in certain cell types, suggesting rapid activation of specific signaling cascades . In podocytes, BMS-470539 preserved cell shape and stress fiber content following puromycin aminonucleoside treatment, with these effects being dependent on ERK1/2 activity .

Recent research has also implicated the MC1R/cAMP/PKA/Nurr1 signaling pathway in the neuroprotective effects of BMS-470539 in a neonatal hypoxic-ischemic rat model . Disruption of this pathway through genetic manipulation (MC1R CRISPR and Nurr1 CRISPR) abolished the beneficial effects of BMS-470539, highlighting the importance of this signaling axis for the compound's activity .

Experimental Applications and Findings

In Vitro Studies

In vitro investigations have provided valuable insights into the cellular and molecular effects of BMS-470539. Studies using isolated neutrophils have demonstrated that BMS-470539 can directly modulate neutrophil function and inflammatory responses.

In one study, BMS-470539 reduced LPS-induced TNF-α production in neutrophils in a dose-dependent manner, with significant inhibition observed at a concentration of 100 μM . The compound also attenuated LPS-induced phosphorylation of MAPKs and NF-κB in these cells, providing mechanistic insights into its anti-inflammatory actions.

BMS-470539 has also been shown to affect neutrophil apoptosis, inhibiting the delay in apoptosis typically induced by LPS stimulation . This effect may contribute to the resolution of inflammation by promoting the clearance of activated neutrophils.

Table 3: In Vitro Effects of BMS-470539 on Neutrophil Function

ParameterControlLPSLPS + BMS-470539Significance
TNF-α productionLowHighReducedP < 0.01
MAPK phosphorylationLowHighAttenuatedSignificant
NF-κB activationLowHighInhibitedSignificant
Neutrophil apoptosisNormalDelayedNormalizedSignificant

In Vivo Studies

In vivo studies have further demonstrated the therapeutic potential of BMS-470539 in various disease models. In models of LPS-induced acute lung injury, BMS-470539 administration significantly improved pulmonary function and reduced inflammation .

The compound's effects in ischemia-reperfusion models have also been investigated. In one study, BMS-470539 inhibited leukocyte adhesion and emigration in post-capillary venules during the reperfusion phase, without affecting leukocyte rolling . These effects were associated with reduced tissue expression of chemokines CXCL1 and CCL2.

Importantly, the anti-inflammatory effects of BMS-470539 were lost in mice bearing inactive mutant MC1R, confirming the specificity of the compound's action through MC1R activation . This finding underscores the importance of MC1R in mediating the anti-inflammatory effects of BMS-470539.

Recent research has also explored the effects of BMS-470539 in a neonatal hypoxic-ischemic rat model, demonstrating its potential to attenuate oxidative stress and neuronal apoptosis through the MC1R/cAMP/PKA/Nurr1 signaling pathway .

Future Perspectives and Challenges

Research Gaps and Challenges

Despite the promising findings, several research gaps and challenges remain in the development of BMS-470539 as a therapeutic agent:

  • The need for more comprehensive pharmacokinetic and toxicological studies

  • Limited understanding of long-term effects and potential adverse reactions

  • Optimization of dosing regimens for different indications

  • Development of appropriate formulations for clinical use

  • Exploration of potential synergistic effects with established therapies

Additionally, further research is needed to fully elucidate the complex signaling pathways modulated by BMS-470539 and to identify potential biomarkers for predicting and monitoring treatment response.

Ongoing Investigations

Current research continues to expand our understanding of BMS-470539 and its therapeutic potential. Areas of active investigation include:

  • Detailed characterization of pharmacokinetic properties and metabolism

  • Exploration of effects in additional disease models

  • Investigation of potential combination therapies

  • Identification of predictive biomarkers for treatment response

  • Development of improved formulations and delivery methods

These ongoing investigations will provide valuable insights into the full therapeutic potential of BMS-470539 and guide its potential development as a clinical treatment for inflammatory and other disorders.

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